2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both quinazolinone and thiazole moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Thioether Formation: The quinazolinone derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with a thiazole derivative to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions may target the carbonyl group in the quinazolinone moiety.
Substitution: Substitution reactions can occur at various positions on the quinazolinone and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage may yield sulfoxides or sulfones, while reduction of the quinazolinone carbonyl group may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
The compound may have potential therapeutic applications, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy, such as cancer, inflammation, and infectious diseases.
Industry
In industry, this compound could be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one.
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole.
Uniqueness
The uniqueness of 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide lies in its combined quinazolinone and thiazole structure, which may confer distinct biological activities and pharmacological properties compared to other compounds in these classes.
Properties
IUPAC Name |
2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c18-10(16-13-14-5-6-20-13)7-21-11-8-3-1-2-4-9(8)15-12(19)17-11/h5-6H,1-4,7H2,(H,14,16,18)(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEACKOIDLGBTEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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